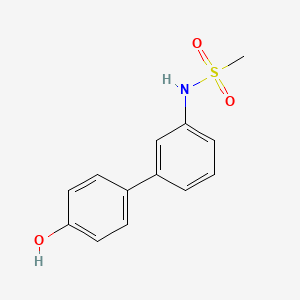
2-(3-Methylsulfonylaminophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylsulfonylaminophenyl)phenol, 95% (also known as 2-(3-Methylsulfonylaminophenyl)phenol 95% or 2-MSA-Phenol 95%) is an aromatic compound of interest to the scientific community due to its various applications in a variety of fields. This compound has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
2-MSA-Phenol 95% is known to act as a catalyst in various chemical reactions. It is thought to act as an electron-withdrawing group, which increases the reactivity of the substrate. The compound also has an anti-oxidant effect, which can be beneficial in certain applications.
Biochemical and Physiological Effects
2-MSA-Phenol 95% has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-viral properties. It has also been shown to have a protective effect against oxidative damage.
Advantages and Limitations for Lab Experiments
2-MSA-Phenol 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easy to obtain. It is also stable and non-toxic, making it safe to use in the laboratory. However, it is important to note that the compound is sensitive to light and air, and therefore must be stored in a dark, airtight container.
Future Directions
There are a variety of potential future directions for research into 2-MSA-Phenol 95%. For example, further research could be conducted into its potential therapeutic applications, as well as its potential use in the synthesis of other compounds. Additionally, further research could be conducted into its mechanism of action and its effects on biochemical and physiological processes. Other potential future directions include the study of its effects on the environment and its potential use in industrial applications.
Synthesis Methods
2-MSA-Phenol 95% is synthesized through a process known as the Suzuki coupling reaction. This reaction involves the use of a palladium catalyst and a boronic acid as the reactants in order to produce the desired compound. The reaction is carried out in an aqueous medium and the reaction is typically completed in one hour.
Scientific Research Applications
2-MSA-Phenol 95% is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, the synthesis of dyes, and the synthesis of polymers. It is also used in the study of the structure and function of proteins and other biomolecules.
properties
IUPAC Name |
N-[3-(2-hydroxyphenyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-18(16,17)14-11-6-4-5-10(9-11)12-7-2-3-8-13(12)15/h2-9,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEQBUUOZHUJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683632 |
Source


|
| Record name | N-(2'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-92-2 |
Source


|
| Record name | N-(2'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370568.png)

![3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370576.png)






